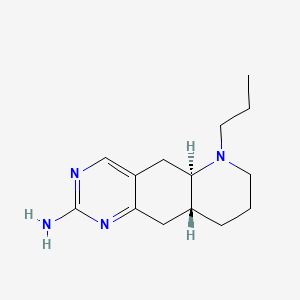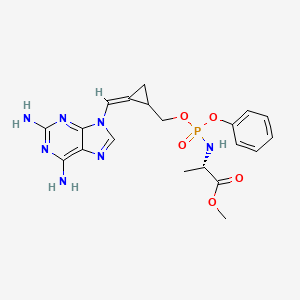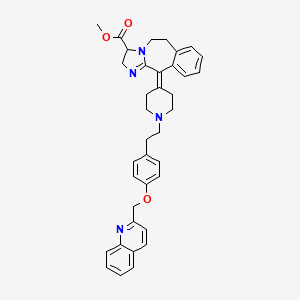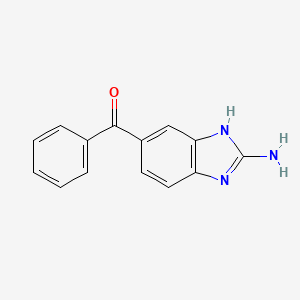
4-(Nicotinamido)butansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pikamilone hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie.
Chemie:
- Pikamilone wird als Modellverbindung verwendet, um die Bildung und Hydrolyse von Amidbindungen zu untersuchen.
- Es dient als Referenzverbindung in der analytischen Chemie für die Entwicklung neuer analytischer Techniken.
Biologie:
- Pikamilone wird in neurobiologischen Studien verwendet, um die Auswirkungen von GABA und Niacin auf das zentrale Nervensystem zu untersuchen.
- Es wird in Studien zur Permeabilität der Blut-Hirn-Schranke und zu Medikamententransportsystemen eingesetzt.
Medizin:
- Pikamilone wird als Nootropikum verwendet, um die kognitive Funktion zu verbessern und Angstzustände zu reduzieren.
- Es wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Depression, Migräne und Neuroinfektionen untersucht .
Industrie:
- Pikamilone wird in der Formulierung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.
- Es wird bei der Entwicklung neuer Medikamententransportsysteme und Formulierungen eingesetzt .
5. Wirkmechanismus
Pikamilone entfaltet seine Wirkung durch die kombinierte Wirkung von Niacin und γ-Aminobuttersäure. Nach Überqueren der Blut-Hirn-Schranke wird Pikamilone hydrolysiert, um Niacin und γ-Aminobuttersäure freizusetzen.
Molekulare Zielstrukturen und Signalwege:
Niacin: Wirkt als Vasodilatator, erhöht die Durchblutung des Gehirns und verbessert die zerebrale Zirkulation.
γ-Aminobuttersäure: Aktiviert GABA-Rezeptoren im Gehirn, was zu anxiolytischen und neuroprotektiven Wirkungen führt.
Wirkmechanismus
Target of Action
4-(Nicotinamido)butanoic acid, also known as Nicotinoyl-GABA, Picamilon, or Pikamilone, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Mode of Action
The compound interacts with its targets by influencing human DNA repair and cellular stress responses .
Biochemical Pathways
All components of vitamin B3, including 4-(Nicotinamido)butanoic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .
Pharmacokinetics
The compound is slightly soluble in water . It has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 . It has a melting point of 205-212° C and a boiling point of 522.4° C at 760 mmHg . Its density is predicted to be 1.25 g/cm3 .
Result of Action
The compound’s action results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .
Action Environment
Safety and Hazards
There isn’t enough reliable information to know if Picamilon is safe or what the side effects might be . It may be dangerous for people with hypotension (low blood pressure) due to its ability to lower blood pressure . Side effects related to GABA, such as sleepiness, drowsiness, and memory loss, can also occur .
Biochemische Analyse
Biochemical Properties
4-(Nicotinamido)butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is believed to be hydrolyzed into GABA and niacin once it enters the body . GABA is a neurotransmitter that can decrease anxiety and seizures, while niacin is a vasodilator that can improve blood flow in the brain
Cellular Effects
The effects of 4-(Nicotinamido)butanoic acid on various types of cells and cellular processes are complex. It is thought to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Nicotinamido)butanoic acid involves its hydrolysis into GABA and niacin. GABA activates GABA receptors in the brain, which theoretically should have an anxiolytic effect . Niacin, on the other hand, is a vasodilator that can improve blood flow in the brain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pikamilone wird durch die Reaktion von Niacin mit γ-Aminobuttersäure synthetisiert. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von Niacin und der Aminogruppe von γ-Aminobuttersäure. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Pikamilone folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet die Verwendung von großvolumigen Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, pH-Wert und Reaktionszeit .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pikamilone unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Pikamilone kann hydrolysiert werden, um Niacin und γ-Aminobuttersäure freizusetzen. Diese Reaktion findet typischerweise unter sauren oder basischen Bedingungen statt.
Oxidation: Pikamilone kann Oxidationsreaktionen unterliegen, insbesondere am Pyridinring von Niacin. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Amidbindung auftreten. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Hauptprodukte, die gebildet werden:
Hydrolyse: Niacin und γ-Aminobuttersäure.
Oxidation: Oxidierte Derivate von Niacin.
Reduktion: Reduzierte Derivate von Pikamilone mit veränderten funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Pikamilone ist einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und sowohl Niacin als auch γ-Aminobuttersäure direkt ins Gehirn zu liefern.
Ähnliche Verbindungen:
Phenibut: Ein weiteres GABA-Derivat, das die Blut-Hirn-Schranke passiert und anxiolytische Wirkungen hat.
Baclofen: Ein GABA-Rezeptoragonist, der zur Behandlung von Muskelspastik eingesetzt wird.
Gabapentin: Ein GABA-Analogon, das zur Behandlung neuropathischer Schmerzen und Epilepsie eingesetzt wird.
Pikamilone zeichnet sich durch seine doppelte Wirkung aus, sowohl Vasodilatation als auch GABAerge Wirkungen zu liefern, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht.
Eigenschaften
IUPAC Name |
4-(pyridine-3-carbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVRARAUNYNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188098 | |
| Record name | Nicotinoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34562-97-5 | |
| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinoyl-GABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICAMILON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)



![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)




